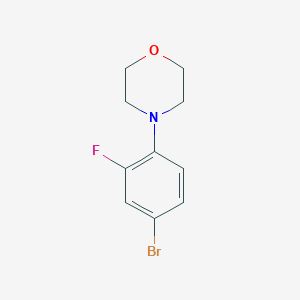

4-(4-Bromo-2-fluorophenyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJHWZLMLYPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464118 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513068-89-8 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 4 Bromo 2 Fluorophenyl Morpholine and Its Analogs

Design and Development of Efficient Synthetic Routes to the Core Structure

The fundamental challenge in synthesizing 4-(4-bromo-2-fluorophenyl)morpholine lies in the efficient construction of the aryl-nitrogen bond and the correct placement of the halogen substituents on the phenyl ring.

Exploration of Carbon-Nitrogen Bond Formation Methodologies

The formation of the C-N bond between the phenyl ring and the morpholine (B109124) nitrogen is a critical step. Several established methods can be adapted for this purpose, with the choice often depending on the availability of starting materials and desired reaction conditions.

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. tcichemicals.com In a potential synthetic route, 1-bromo-4-fluoro-2-nitrobenzene (B1271562) could be coupled with morpholine, followed by reduction of the nitro group and subsequent bromination. However, a more direct approach would involve the coupling of a suitably substituted aryl halide, such as 1,4-dibromo-2-fluorobenzene, with morpholine. The differential reactivity of the bromine atoms could potentially allow for selective monosubstitution.

Another classical approach is nucleophilic aromatic substitution (SNAr) . This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For instance, 1,2-difluoro-4-bromobenzene could react with morpholine, where one of the fluorine atoms is displaced by the amine. The position of the leaving group and the activating groups is crucial for the success of this reaction.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of aryl-amine bonds. This method often requires higher reaction temperatures compared to palladium-catalyzed methods but can be a viable alternative.

The choice of methodology is critical and is often guided by factors such as substrate scope, functional group tolerance, and scalability. The table below summarizes these key methodologies.

| Methodology | Catalyst/Reagent | Key Features | Potential Starting Materials for this compound |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Mild reaction conditions, high functional group tolerance. tcichemicals.com | 1,4-Dibromo-2-fluorobenzene and Morpholine |

| Nucleophilic Aromatic Substitution (SNAr) | Base | Requires electron-withdrawing groups on the aryl ring. | 1,2-Difluoro-4-bromobenzene and Morpholine |

| Ullmann Condensation | Copper catalyst, Base | Higher reaction temperatures often required. | 1-Bromo-2-fluoro-4-iodobenzene and Morpholine |

Introduction and Manipulation of Halogen Substituents on the Phenyl Moiety

The presence of both bromine and fluorine on the phenyl ring requires careful strategic planning. The introduction of these halogens can be achieved either before or after the C-N bond formation.

Introduction of Fluorine: Fluorine is often introduced early in the synthetic sequence due to the harsh conditions typically required for fluorination reactions. Starting with a pre-fluorinated precursor, such as 2-fluoroaniline (B146934) or a difluorobenzene derivative, is a common strategy. The unique properties of fluorine, such as its high electronegativity and small size, can influence the reactivity of the aromatic ring. nih.gov

Introduction of Bromine: Bromination of an activated aromatic ring can be achieved using various electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The directing effects of the existing substituents on the phenyl ring will determine the position of bromination. For example, bromination of 4-(2-fluorophenyl)morpholine (B14122307) would likely occur at the para position to the morpholine group, which is an activating ortho-, para-director.

The relative positioning of the halogens and the morpholine substituent is crucial and can be controlled by the order of the synthetic steps. For instance, starting with 4-bromo-2-fluoroaniline (B1266173) and then constructing the morpholine ring is a plausible route.

Advanced Synthetic Techniques for Improved Yield and Purity

To enhance the efficiency of the synthesis, modern techniques such as reaction optimization, microwave-assisted synthesis, and flow chemistry can be implemented.

Optimization of Reaction Conditions and Catalytic Systems

For catalytic reactions like the Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity. A systematic screening of these parameters is often necessary to identify the optimal conditions. For instance, different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., BINAP, Xantphos) can be evaluated. The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) also plays a critical role.

Mechanistic studies of these catalytic cycles can provide insights into potential side reactions and help in designing more efficient systems. For example, understanding the reductive elimination step in the Buchwald-Hartwig reaction can aid in selecting a ligand that promotes the desired C-N bond formation.

Microwave-Assisted Synthesis and Flow Chemistry Approaches

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. researchgate.netnih.govacs.orgrsc.orgnih.gov In a flow process, reagents are continuously pumped through a reactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and selectivities. For the synthesis of aryl amines, continuous-flow systems using packed-bed reactors with heterogeneous catalysts have been developed. researchgate.netnih.gov Such a system could be adapted for the synthesis of this compound, offering a more sustainable and efficient manufacturing process.

The table below compares these advanced synthetic techniques.

| Technique | Advantages | Considerations |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. researchgate.netmdpi.comnih.govasianpubs.orgptfarm.pl | Scalability can be a challenge for large-scale production. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability, potential for automation. researchgate.netnih.govacs.orgrsc.orgnih.gov | Higher initial setup cost, requires specialized equipment. |

Stereoselective Synthesis of Chiral Derivatives (if applicable for future analogs)

While this compound itself is achiral, the development of synthetic routes to chiral analogs is an important consideration for future drug discovery efforts. Chiral morpholine derivatives are significant scaffolds in medicinal chemistry. rsc.orgsemanticscholar.orgacs.org

Asymmetric Hydrogenation: One approach to introduce chirality is through the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. semanticscholar.org This can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands. This method can provide access to enantiomerically enriched 2- or 3-substituted morpholines. semanticscholar.org

Organocatalytic Cyclization: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. For instance, an enantioselective halocyclization of an appropriate alkenol substrate, catalyzed by a chiral amine or acid, could be employed to construct the chiral morpholine ring. rsc.org

Resolution of Racemates: Classical resolution of a racemic mixture of a chiral morpholine intermediate using a chiral resolving agent is another viable strategy. clockss.org While less efficient than asymmetric synthesis, it can be a practical approach for obtaining enantiomerically pure compounds.

The development of stereoselective routes to chiral analogs of this compound would significantly expand the chemical space for exploring structure-activity relationships in medicinal chemistry programs.

Derivatization and Functionalization of the this compound Scaffold

The strategic modification of the this compound core can be systematically approached by targeting either the morpholine nitrogen or the halogenated phenyl ring. These modifications allow for the introduction of a wide array of functional groups, leading to the generation of libraries of compounds with potentially diverse physicochemical and biological properties.

The secondary amine of the morpholine ring is a nucleophilic center that can readily undergo various chemical reactions, including N-alkylation, N-acylation, and reductive amination. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, basicity, and interaction with biological targets.

N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. In a typical procedure, this compound can be treated with an appropriate alkyl halide in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the nitrogen atom displaces the halide from the alkylating agent. This method is versatile and can accommodate a wide range of primary and some secondary alkyl halides. For instance, the N-alkylation of morpholine with various alcohols has been reported using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor, achieving high conversion and selectivity for N-alkylated products. researchgate.net

N-Acylation: Acyl groups can be introduced at the morpholine nitrogen by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The resulting amides are generally stable and offer a means to introduce carbonyl-containing moieties. For example, the acylation of morpholine with chloroacetyl chloride in the presence of triethylamine yields 2-chloro-1-(morpholin-4-yl)ethanone, a versatile intermediate for further functionalization. nih.gov

Reductive Amination: This powerful method allows for the introduction of a diverse range of alkyl groups onto the morpholine nitrogen via a two-step, one-pot reaction. The process involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with the secondary amine, followed by in-situ reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), or 2-picoline borane. nih.govorganic-chemistry.org Reductive amination is known for its broad substrate scope and mild reaction conditions. pku.edu.cn

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Morpholine Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Benzyl chloride | 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | N-Alkylation |

| Morpholine | Chloroacetyl chloride | 2-chloro-1-(morpholin-4-yl)ethanone | N-Acylation |

| Ribonucleosides | Alkylamines (hydrochloride salts) | N-substituted morpholino nucleoside derivatives | Reductive Amination |

Functionalization of the Halogenated Phenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the C4-position of the phenyl ring.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The bromine atom of this compound can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from their corresponding boronic acids or boronate esters. Typical catalysts for this transformation include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) complexes like palladium(II) acetate (B1210297) [Pd(OAc)2] in combination with a phosphine ligand. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and can be optimized for specific substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.netlibretexts.orgrsc.org The bromine atom of this compound can be substituted with a variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This reaction typically employs a palladium catalyst, a phosphine ligand (often a bulky, electron-rich ligand), and a strong base such as sodium tert-butoxide (NaOtBu). The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the construction of arylamines.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Starting Material | Coupling Partner | Catalyst/Ligand | Product Type | Reaction Type |

| 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Pd catalyst | 2-(aryl/heteroaryl)-6-(morpholin-4-yl)-4-trifluoromethyl-quinolines | Buchwald-Hartwig Amination |

| 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)2/tBuDavePhos | 4-(morpholin-4-yl)-1H-1-tritylpyrazole | Buchwald-Hartwig Amination |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Suzuki-Miyaura Coupling |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenyl boronic acids | Pd catalyst | 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives | Suzuki-Miyaura Coupling |

Comprehensive Spectroscopic and Structural Characterization of 4 4 Bromo 2 Fluorophenyl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 4-(4-bromo-2-fluorophenyl)morpholine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Detailed 1D and 2D NMR Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine (B109124) ring and the aromatic ring. The morpholine protons typically appear as two multiplets in the upfield region. The four protons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a slightly different chemical shift compared to the four protons adjacent to the nitrogen atom (N-CH₂), usually around 3.7-3.9 ppm and 3.0-3.2 ppm, respectively. The aromatic protons will appear in the downfield region, typically between 6.8 and 7.5 ppm. Due to the substitution pattern on the phenyl ring, these aromatic protons will exhibit a complex splitting pattern (e.g., doublet of doublets) arising from proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The morpholine ring is expected to show two signals for the methylene (B1212753) carbons, with the carbons adjacent to the oxygen (C-O) appearing further downfield (around 66-68 ppm) than those adjacent to the nitrogen (C-N) (around 48-50 ppm). The aromatic region will display six distinct signals for the phenyl carbons. The carbon atoms directly attached to the electronegative fluorine and bromine atoms, as well as the nitrogen of the morpholine ring, will have their chemical shifts significantly influenced.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a sensitive probe for the fluorine-containing environment. For this compound, a single resonance is expected for the fluorine atom attached to the phenyl ring. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, providing valuable structural information.

2D NMR Spectroscopy (HSQC, HMBC, NOESY): While experimental 2D NMR data is not available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for definitive assignment of the methylene and aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the morpholine ring and the phenyl group, for instance, by showing a correlation between the N-CH₂ protons and the aromatic carbon attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the morpholine ring and the aromatic ring, aiding in the determination of the preferred conformation of the molecule.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3-7.5 | m | Aromatic-H |

| ¹H | ~7.0-7.2 | m | Aromatic-H |

| ¹H | ~3.8-3.9 | t | O(CH₂)₂ |

| ¹H | ~3.0-3.2 | t | N(CH₂)₂ |

| ¹³C | ~150-155 (d, ¹JCF) | C-F | |

| ¹³C | ~140-145 | C-N | |

| ¹³C | ~125-135 | Aromatic C-H | |

| ¹³C | ~115-120 (d, ²JCF) | Aromatic C-H | |

| ¹³C | ~110-115 | C-Br | |

| ¹³C | ~66-68 | O(CH₂)₂ | |

| ¹³C | ~48-50 | N(CH₂)₂ | |

| ¹⁹F | ~ -110 to -130 | m | Ar-F |

Conformational Analysis and Dynamic NMR Studies

The morpholine ring in this compound exists in a chair conformation. Due to the C-N bond rotation and the chair-to-chair interconversion of the morpholine ring, the molecule can exist in different conformational states. The bulky 4-bromo-2-fluorophenyl group attached to the nitrogen atom will likely have a preferred orientation, either axial or equatorial, to minimize steric hindrance.

Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, could provide insights into the energy barriers associated with these conformational changes. At low temperatures, the rate of conformational interchange may become slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons of the morpholine ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, from which the activation energy for the ring inversion process could be calculated.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups of the morpholine ring will be observed in the 3000-2800 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the aryl amine is expected to be in the range of 1350-1250 cm⁻¹.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the morpholine ring will give rise to strong absorptions, typically around 1115-1070 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will appear in the 1600-1450 cm⁻¹ region.

C-F and C-Br Stretching: The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ region, while the C-Br stretching vibration will appear at a lower frequency, typically in the 680-515 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2800 | Aliphatic C-H Stretch | Medium-Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1350-1250 | Aryl C-N Stretch | Medium |

| 1250-1020 | C-F Stretch | Strong |

| 1115-1070 | C-O-C Asymmetric Stretch | Strong |

| 680-515 | C-Br Stretch | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: Strong bands corresponding to the symmetric breathing vibrations of the phenyl ring.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be observable.

C-Br and C-F Vibrations: The C-Br and C-F stretching vibrations would also be present, although their intensities might differ from those in the FT-IR spectrum.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Strong |

| ~2930 | Aliphatic C-H Stretch | Medium |

| ~1580 | Aromatic Ring Breathing | Very Strong |

| ~1000 | Aromatic Ring Breathing | Strong |

| ~550 | C-Br Stretch | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to exhibit absorption bands corresponding to π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of the morpholino group (an auxochrome) and the halogen substituents will influence the position and intensity of these absorption maxima (λmax). Typically, substituted benzenes show a primary band (E-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the electronic structure of the excited state. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the nature of the solvent and the presence of the heavy bromine atom, which can promote intersystem crossing and potentially quench fluorescence.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Databases

A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has yielded no specific experimental results in publicly accessible scientific literature and databases. Despite extensive queries for high-resolution mass spectrometry (HRMS) and X-ray crystallography information, no dedicated studies detailing the precise mass, elemental composition, or solid-state structure of this particular molecule could be located.

Consequently, the generation of a detailed article focusing on the comprehensive spectroscopic and structural characterization of this compound, as per the requested outline, cannot be fulfilled at this time. The required empirical data for the following sections and subsections is not available in the public domain:

Chiroptical Spectroscopy (if applicable for chiral derivatives)

While information exists for structurally related compounds containing brominated or fluorinated phenyl rings and morpholine moieties, this data cannot be extrapolated to accurately describe this compound itself. The precise atomic arrangement and resulting physicochemical properties are unique to each individual compound.

This absence of data suggests that a detailed structural analysis of this compound may not have been published or deposited in common chemical and crystallographic databases. Further research, including direct experimental analysis, would be required to generate the necessary data to populate the requested article sections.

Medicinal Chemistry and Biological Activity Investigations of 4 4 Bromo 2 Fluorophenyl Morpholine

Pharmacological Significance of Halogen and Morpholine (B109124) Moieties

The morpholine ring is a simple heterocyclic amine that is often employed in drug design to improve the pharmacokinetic properties of a lead compound. nih.govresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, and the entire ring structure can improve aqueous solubility and metabolic stability, which are desirable characteristics for drug candidates. frontiersin.org The nitrogen atom of the morpholine ring provides a key attachment point for various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The inclusion of a morpholine moiety has been linked to a broad spectrum of pharmacological activities. nih.govwisdomlib.org

The introduction of halogen atoms, such as fluorine and bromine, onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. nih.gov Fluorine, being the most electronegative element, can alter the pKa of nearby functional groups, block metabolic oxidation at specific sites, and form strong bonds with carbon, thereby increasing molecular stability. nih.govresearchgate.net These modifications can lead to improved membrane permeability and stronger binding interactions with target proteins. researchgate.netresearchgate.net Bromine, a larger halogen, can also increase potency and is often found in marine natural products with significant biological activity. nih.gov The combination of a bromo and a fluoro substituent on the phenyl ring of 4-(4-Bromo-2-fluorophenyl)morpholine suggests a deliberate design to optimize its biological activity and drug-like properties.

In Vitro Biological Screening and Efficacy Profiling

While direct experimental data for this compound is limited in publicly accessible literature, the biological activities of structurally similar compounds provide significant insights into its potential therapeutic applications. The following sections discuss the reported in vitro activities of close analogues.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of 4-phenylmorpholine have been investigated for their antimicrobial properties. tandfonline.comtandfonline.com Studies on related compounds containing a 4-bromophenyl group attached to a heterocyclic system that also includes a morpholine moiety have shown notable activity. For instance, certain pyrimidine and thiazine derivatives incorporating a 4-(4-morpholinophenyl) structure have been synthesized and evaluated. The presence of an electron-withdrawing bromo functional group on the phenyl ring was found to contribute to the antimicrobial effects against various bacterial and fungal strains. tandfonline.comtandfonline.com

One study investigated a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines for their in vitro antimicrobial activity. The bromo-substituted analogue, 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine , demonstrated significant antibacterial activity against strains like S. aureus and V. cholerae, and antifungal activity against A. flavus and Mucor. tandfonline.com Similarly, another study on 1,3-thiazin-2-amines reported that the bromo-substituted compound 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine showed moderate activity against all tested bacterial strains. tandfonline.com

| Compound Name | Microorganism | Activity/Measurement | Result |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | S. aureus | Antibacterial | Promoted much activity |

| 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | V. cholerae | Antibacterial | Excellent activity |

| 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | A. flavus | Antifungal | Promoted much activity |

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | Various Bacteria | Antibacterial | Moderate activity |

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

The 4-anilinoquinazoline scaffold is a well-known pharmacophore in the development of anticancer agents. The introduction of a morpholine ring and halogen substituents has been explored to enhance potency. A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline demonstrated significant antiproliferative and apoptotic activities against leukemia cell lines (L1210, HL-60, and U-937) in vitro. This suggests that the combination of bromine and a morpholine-containing scaffold can be effective in targeting cancer cells.

In another study, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 cell line. While not containing a bromo-fluoro substitution, the study highlights the potential of the morpholine-quinoline core in cancer research. Further research has shown that thiopyran analogs with a 3-bromophenylimino group exhibited antiproliferative effects against MCF-7 breast and HCT-15 colon cancer cells. nih.gov A separate investigation into 7-chloro-(4-thioalkylquinoline) derivatives found that compounds with a bromo substitution on a benzoate moiety displayed cytotoxicity against various cancer cell lines, with the CCRF-CEM line being particularly sensitive. mdpi.com

| Compound Name | Cell Line | Activity/Measurement | Result (IC50) |

|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | Leukemia cells (L1210, HL-60, U-937) | Antiproliferative | Significant decrease in cell number |

| Diethyl 5-acetyl-4-methyl-6-(3-bromophenylimino)-6H-thiopyran-2,3-dicarboxylate | MCF-7 (Breast Cancer) | Cytotoxicity | ~10-15 µM |

| Diethyl 5-acetyl-4-methyl-6-(3-bromophenylimino)-6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon Cancer) | Cytotoxicity | ~10-15 µM |

Anti-inflammatory Response Evaluation

Morpholine derivatives have been investigated for their potential to mitigate inflammatory responses. Research on asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base showed that these compounds could inhibit heat-induced bovine serum albumin (BSA) denaturation, an in vitro indicator of anti-inflammatory activity. japsonline.com Notably, an AMAC derivative with a fluoro substituent at the para position of the phenyl ring exhibited potent anti-inflammatory activity, almost comparable to the standard drug diclofenac sodium. japsonline.com

Another study focused on morpholinopyrimidine derivatives as anti-inflammatory agents in LPS-stimulated macrophage cells. The results indicated that compounds containing a fluorophenyl group could significantly reduce the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2. nih.gov These findings suggest that the presence of a morpholine ring coupled with a halogenated phenyl group, as seen in this compound, could be a promising structural motif for developing new anti-inflammatory agents.

| Compound Class/Name | Assay | Activity/Measurement | Result |

|---|---|---|---|

| AMAC with morpholine and para-fluoro substituent | BSA Denaturation | Inhibition (IC50) | 26.3 µM |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | Significant |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | LPS-stimulated RAW 264.7 cells | iNOS & COX-2 Expression | Dramatically reduced |

Enzyme Inhibition Assays

The morpholine scaffold is integral to the structure of inhibitors for various enzymes. For instance, morpholine-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com Other studies have explored morpholine-bearing quinoline derivatives as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.govnih.gov

More directly relevant, a study on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II) found that a derivative with a 4-para-bromophenyl substitution exhibited good potency with an IC50 of 23.80 μM. nih.gov This indicates that the bromophenyl-morpholine combination can effectively interact with enzyme active sites. Given the prevalence of morpholine derivatives as enzyme inhibitors, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, although specific targets would need to be identified through screening.

| Compound Class/Name | Enzyme Target | Activity/Measurement | Result (IC50) |

|---|---|---|---|

| Morpholine-based chalcone (MO1) | Monoamine Oxidase-B (MAO-B) | Inhibition | 0.030 µM |

| Morpholine-derived thiazole with 4-para-bromophenyl group | Bovine Carbonic Anhydrase-II (bCA-II) | Inhibition | 23.80 μM |

Receptor Binding Studies

Furthermore, a patent for signaling-biased mu opioid receptor agonists describes a compound containing the 4-bromo-2-fluorophenyl moiety attached to a piperidine ring, which is structurally related to the morpholine ring. This suggests that the 4-bromo-2-fluorophenyl group is compatible with binding to opioid receptors. Computational docking studies are often used to predict the binding affinity of novel compounds to receptor sites, and such an approach could elucidate potential receptor targets for this compound. nih.gov

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation

The foundational step in understanding the pharmacological effects of this compound would be the identification and validation of its molecular target(s). This process typically involves a combination of computational and experimental approaches. Initial screening assays, such as broad panel kinase assays or receptor binding assays, would be employed to identify potential protein targets. Subsequent validation studies would be crucial to confirm these initial findings and would likely include techniques such as cellular thermal shift assays (CETSA) to demonstrate direct target engagement within a cellular context, and genetic approaches like siRNA or CRISPR-Cas9 to confirm that the observed phenotype is a direct result of the compound's interaction with the putative target.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic medicinal chemistry efforts would be undertaken to explore the structure-activity relationship (SAR) of this compound. This involves the synthesis of a series of analogues where the bromine and fluorine atoms on the phenyl ring, as well as the morpholine moiety itself, are systematically modified. The biological activity of these derivatives would then be assessed to determine the impact of these structural changes on potency and selectivity.

Concurrently, structure-property relationship (SPR) studies would be conducted to optimize the physicochemical properties of the lead compound. This involves evaluating parameters such as solubility, lipophilicity (LogP), and permeability to improve the compound's drug-like characteristics, including oral bioavailability and metabolic stability.

A hypothetical SAR and SPR study for derivatives of this compound might explore the following modifications:

| Position of Modification | Modification | Rationale |

| Phenyl Ring (Position 4) | Replacement of Bromo with Chloro, Iodo, Methyl, Methoxy | To investigate the effect of halogen and electron-donating/withdrawing groups on activity. |

| Phenyl Ring (Position 2) | Replacement of Fluoro with Chloro, Methyl | To probe the impact of steric and electronic changes at this position. |

| Morpholine Ring | Introduction of substituents (e.g., methyl, ethyl) | To explore the impact on binding affinity and metabolic stability. |

| Phenyl Ring | Isomeric substitution patterns | To understand the importance of the relative positions of the substituents. |

Preliminary In Vivo Pharmacological Assessments

Following the identification of a promising lead compound with a well-defined mechanism of action and optimized properties, preliminary in vivo pharmacological assessments would be initiated. These studies would be conducted in relevant animal models of disease to evaluate the compound's efficacy and establish a dose-response relationship. The choice of animal model would be directly informed by the identified molecular target and the associated disease pathology. Key endpoints in these studies would include the measurement of target engagement in vivo and the assessment of relevant disease-specific biomarkers.

Investigation of Metabolic Stability and Biotransformation Pathways

To assess the drug-like properties of this compound, its metabolic stability would be investigated using in vitro models such as liver microsomes and hepatocytes from various species, including human. These studies provide an early indication of the compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

Further studies would focus on identifying the major metabolic pathways and the specific enzymes responsible for the biotransformation of the compound. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using liquid chromatography-mass spectrometry (LC-MS). Understanding the metabolic fate of the compound is critical for predicting its pharmacokinetic profile in humans and for identifying any potentially reactive or toxic metabolites.

A summary of the typical data generated in metabolic stability studies is presented below:

| Parameter | Description | Typical Units |

| In vitro half-life (t½) | The time taken for 50% of the parent compound to be metabolized. | minutes |

| Intrinsic clearance (CLint) | The metabolic clearance of a drug in the absence of blood flow limitations. | µL/min/mg protein |

| Major Metabolites | The chemical structures of the primary metabolic products. | N/A |

| Metabolizing Enzymes | The specific CYP isoforms responsible for the metabolism. | N/A |

Advanced Analytical Methodologies for Research Applications of 4 4 Bromo 2 Fluorophenyl Morpholine

Development and Validation of Chromatographic Methods for Purity and Quantitative Analysis

The development of chromatographic methods for 4-(4-Bromo-2-fluorophenyl)morpholine is foundational for its chemical analysis. The goal is to create a method that is selective, sensitive, and robust for its intended purpose. Method validation is then performed to provide documented evidence that the procedure is suitable for its intended use.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed and validated to ensure its suitability for quantitative analysis and purity assessment.

Method Development: The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions. Key parameters to be considered include the selection of a suitable stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. Given the aromatic nature of the compound, UV detection at a wavelength of around 254 nm would likely provide good sensitivity.

Method Validation: Once developed, the HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines. The validation would assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Validation Parameters for this compound

| Parameter | Specification | Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0 | 0.8% |

| - Intermediate Precision | ≤ 2.0 | 1.2% |

| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | Report | 0.3 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of throughput and efficiency.

Method Development and Validation: The principles of UPLC method development are similar to those for HPLC, but with a focus on optimizing for the higher pressures and faster flow rates that UPLC systems can handle. The validation of a UPLC method would follow the same ICH guidelines as for HPLC, with the expectation of achieving comparable or superior performance characteristics in a shorter run time.

Table 2: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 10 - 30 min | 1 - 5 min |

| Solvent Consumption | Higher | Lower |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be employed for the analysis of volatile impurities or after a derivatization step. Derivatization can convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. For instance, secondary amines like morpholine (B109124) can be derivatized to enhance their volatility and detectability.

Coupled Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both quantitative analysis and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the trace-level quantification of 4-(4-Bromo-2-fluorophenyl)

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis has emerged as a high-resolution separation technique that surpasses traditional chromatographic methods in terms of efficiency and sample economy. Its applicability to a wide range of analytes, including halogenated aromatic compounds, makes it a suitable method for the analysis of this compound. The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio.

For the analysis of this compound, which is a neutral molecule under typical pH conditions, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its hydrophobicity.

Method Parameters for MEKC Analysis:

A hypothetical MEKC method for the separation of this compound and related impurities could be developed using the following parameters:

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |

| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic, 50 mbar for 5 seconds |

| Detection | UV detection at 210 nm |

Under these conditions, this compound would be expected to exhibit a characteristic migration time, allowing for its separation from starting materials, by-products, and degradation products. The high efficiency of CE would result in sharp, well-resolved peaks.

Interactive Data Table: Hypothetical Migration Times of this compound and Potential Impurities in MEKC

| Compound | Structure | Expected Migration Time (min) | Rationale for Migration Order |

| Morpholine | C4H9NO | ~ 3.5 | Highly polar, minimal interaction with micelles, migrates close to the electroosmotic flow marker. |

| 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | ~ 8.2 | More hydrophobic than morpholine, but less so than the final product due to the absence of the morpholine ring. |

| This compound | C10H11BrFNO | ~ 10.5 | Increased hydrophobicity due to the phenylmorpholine structure leads to stronger interaction with the SDS micelles and a longer migration time. |

| This compound N-oxide | C10H11BrFNO2 | ~ 9.8 | The introduction of the polar N-oxide group would slightly decrease its hydrophobicity compared to the parent compound, resulting in a shorter migration time. |

Note: The migration times presented are hypothetical and serve to illustrate the separation principle of MEKC.

Advanced Spectrophotometric Assays for Reaction Monitoring and Quantification

UV-Visible spectrophotometry is a widely accessible and powerful technique for the real-time monitoring of chemical reactions and for the quantification of compounds that possess a suitable chromophore. The aromatic ring system in this compound, substituted with a bromine and a fluorine atom, provides a distinct UV absorbance profile that can be exploited for analytical purposes.

Reaction Monitoring:

The synthesis of this compound, for instance, via the N-arylation of morpholine with a dihalobenzene, can be monitored by observing the change in the UV-Vis spectrum over time. The starting materials, intermediates, and the final product will likely have different absorption maxima (λmax) and molar absorptivities. By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance, the progress of the reaction can be followed.

Quantitative Analysis:

For the quantification of this compound, a calibration curve can be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

A potential challenge in the direct spectrophotometric quantification of this compound in complex matrices could be spectral overlap from other components. In such cases, derivatization spectrophotometry can be employed. This involves a chemical reaction to produce a new derivative with a more intense and bathochromically shifted absorption maximum, which can minimize interference. For instance, a reaction with a suitable chromogenic reagent could be developed to enhance the sensitivity and selectivity of the assay.

Interactive Data Table: Spectrophotometric Data for a Hypothetical Quantitative Assay

| Concentration (µg/mL) | Absorbance at λmax (e.g., 255 nm) |

| 2 | 0.112 |

| 4 | 0.225 |

| 6 | 0.338 |

| 8 | 0.450 |

| 10 | 0.563 |

From such data, a linear regression analysis would yield a calibration equation (e.g., y = 0.056x + 0.001) with a high correlation coefficient (R² > 0.999), demonstrating the suitability of the method for accurate quantification within the validated concentration range.

Future Perspectives and Potential Applications of 4 4 Bromo 2 Fluorophenyl Morpholine

Design and Synthesis of Advanced Analogs for Enhanced Biological Activity

The core structure of 4-(4-bromo-2-fluorophenyl)morpholine is highly amenable to chemical modification to generate advanced analogs with potentially superior biological activity, selectivity, and pharmacokinetic profiles. The primary strategies for analog design revolve around three key regions of the molecule: the bromine atom, the phenyl ring, and the morpholine (B109124) moiety.

The bromine atom serves as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents to probe the structure-activity relationship (SAR). nih.govkcl.ac.uk For instance, Suzuki coupling can replace the bromine with diverse aryl or heteroaryl groups, while Buchwald-Hartwig amination can introduce substituted amines, and Sonogashira coupling can add alkyne-containing fragments. These modifications can profoundly influence the molecule's interaction with biological targets by introducing new hydrogen bond donors/acceptors, altering steric bulk, and modifying electronic properties.

Further modifications can be made to the phenyl ring and the morpholine scaffold. The introduction of additional substituents on the phenyl ring could further tune the electronic landscape of the molecule. While the morpholine ring is often favored for its metabolic stability and favorable solubility profile, its replacement with other heterocycles like piperidine, piperazine, or thiomorpholine (B91149) could be explored to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. lifechemicals.com

Below is a table outlining potential synthetic modifications and their intended effects.

| Modification Site | Reaction Type | Potential New Substituents | Intended Impact on Biological Activity |

| C4-Bromine | Suzuki Coupling | Aryls, Heteroaryls | Explore new binding pockets, enhance potency |

| C4-Bromine | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Introduce hydrogen bonding, modulate solubility |

| C4-Bromine | Sonogashira Coupling | Alkynes, Terminal Alkynes | Create rigid linkers, probe deeper into binding sites |

| C4-Bromine | Stille Coupling | Organostannanes | Introduce complex carbon frameworks |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl groups | Modify electronic properties, alter target affinity |

| Morpholine Ring | Bioisosteric Replacement | Piperazine, Thiomorpholine, Piperidine | Modulate basicity, solubility, and metabolic stability |

Exploration of Novel Therapeutic Targets and Disease Areas

While derivatives of this compound have been prominently associated with kinase inhibition (e.g., Syk and JAK), the scaffold's inherent features suggest its potential utility against a broader range of therapeutic targets and diseases. google.com The morpholine heterocycle is a component in numerous drugs targeting a wide variety of receptors and enzymes. nih.govresearchgate.net

Future research could involve screening libraries of analogs, derived as described in the previous section, against diverse panels of biological targets. This could uncover novel activities in areas such as:

Other Kinase Families: Beyond Syk/JAK, screening against other kinase families (e.g., receptor tyrosine kinases, serine/threonine kinases) could identify inhibitors for cancers driven by different signaling pathways.

G-Protein Coupled Receptors (GPCRs): The scaffold could be adapted to target GPCRs involved in neurological, cardiovascular, or metabolic disorders.

Epigenetic Targets: Modification of the scaffold could yield inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are relevant in oncology and inflammatory diseases.

Infectious Diseases: The development of derivatives could lead to new antibacterial or antiviral agents by targeting essential microbial enzymes. nih.gov For example, some morpholine derivatives have been investigated as antitubercular agents targeting enzymes like DprE1. researchgate.net

This expansion of target scope would naturally lead to the investigation of new disease areas beyond the current focus on oncology and inflammation, potentially including neurodegenerative diseases, metabolic syndrome, and drug-resistant infections.

Applications in Materials Science and Medicinal Chemistry Beyond Direct Pharmacological Action

Beyond its role as a precursor to pharmacologically active agents, the this compound structure has potential applications as a specialized building block in both medicinal chemistry and materials science.

In medicinal chemistry, it serves as a valuable scaffold or fragment. Its pre-functionalized nature—containing ortho-fluoro and para-bromo substituents—allows for regioselective synthesis, making it an attractive starting material for constructing complex molecular architectures. lifechemicals.com The morpholine group itself can act as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. lifechemicals.com

In materials science, fluorinated and brominated aromatic compounds are of significant interest for developing functional materials. Although specific applications for this compound have not been extensively reported, its structural motifs are relevant to:

Organic Electronics: Fluorinated phenyl rings are common components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where they can influence charge transport properties and device stability.

Polymer Chemistry: The bromine atom can serve as an initiation site for certain types of controlled polymerization reactions, allowing the incorporation of the morpholine-phenyl unit into advanced polymer backbones.

Liquid Crystals: The rigid phenyl core combined with the flexible morpholine group could be incorporated into larger molecules designed to exhibit liquid crystalline phases.

Development of Targeted Delivery Systems

Many potent kinase inhibitors, the class of drugs most closely associated with this scaffold, suffer from off-target effects and systemic toxicity. nih.gov A significant future direction is the development of targeted delivery systems to concentrate the therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing side effects.

Derivatives of this compound could be integrated into various targeted delivery platforms. This involves chemically linking the active drug molecule (the "payload") to a targeting moiety via a stable or cleavable linker.

| Delivery System Type | Description | Potential Application |

| Antibody-Drug Conjugates (ADCs) | The drug is attached to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells (e.g., cancer cells). | Targeted delivery of a potent kinase inhibitor to tumors overexpressing a specific surface receptor. |

| Peptide-Drug Conjugates (PDCs) | The drug is linked to a peptide that binds to receptors upregulated in diseased tissues. | Targeting tumors or sites of inflammation by binding to specific cell surface receptors. |

| Lipid-Based Nanosystems | The drug is encapsulated within lipid-based carriers like liposomes or solid lipid nanoparticles (SLNPs), which can be surface-functionalized with targeting ligands. nih.gov | Improving solubility and circulation time, with passive or active targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. nih.govnih.gov |

| Polymeric Nanoparticles | The drug is encapsulated in or conjugated to a biodegradable polymer matrix, allowing for controlled release and potential surface modification for targeting. nih.gov | Sustained release of the therapeutic agent at the target site, reducing the need for frequent administration. |

These strategies could transform potent but potentially toxic molecules derived from the this compound scaffold into highly selective and safer therapeutics.

Integration into Multicomponent Reaction Systems and Combinatorial Libraries

The structure of this compound is ideally suited for modern high-throughput synthesis methodologies, such as combinatorial chemistry and multicomponent reactions (MCRs). These techniques are invaluable for rapidly generating large numbers of diverse compounds for biological screening. nih.gov

The reactive bromine handle is the key to its utility in building combinatorial libraries. nih.gov Using automated parallel synthesis, the core scaffold can be reacted with hundreds of different building blocks (e.g., boronic acids for Suzuki coupling) to create a large library of analogs where the C4-position of the phenyl ring is systematically varied. This approach allows for a comprehensive exploration of the SAR around that position, accelerating the identification of lead compounds with optimal activity. nih.gov

Furthermore, the scaffold could be designed to participate in MCRs, where three or more reactants combine in a single step to form a complex product. This strategy dramatically increases synthetic efficiency and allows for the rapid creation of novel and complex molecular architectures based on the this compound core. The generation of such combinatorial libraries is a powerful tool for drug discovery, enabling the screening of millions of compounds to identify novel hits against a wide range of therapeutic targets. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Bromo-2-fluorophenyl)morpholine?

Answer:

The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluorobenzyl chloride and morpholine. Reaction conditions include:

- Solvents: Dichloromethane or toluene.

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate morpholine and drive the reaction.

- Temperature: Room temperature to mild heating (40–60°C) for 12–24 hours.

Yields range from 60–80%, with purity dependent on recrystallization or column chromatography .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key techniques include:

- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain in the morpholine ring and aryl group .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at δ 160–165 ppm in ¹⁹F NMR).

- Mass spectrometry: High-resolution MS confirms molecular weight (274.13 g/mol) and isotopic patterns from bromine .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry: Intermediate for bioactive molecules targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to halogen bonding from bromine/fluorine .

- Material science: Fluorine enhances thermal stability in polymers; bromine aids in crosslinking reactions .

- Organic synthesis: Building block for Suzuki-Miyaura couplings via bromine substitution .

Advanced: How do reaction conditions influence yield and purity in its synthesis?

Answer:

Optimization involves:

- Design of Experiments (DoE): Varying base strength (e.g., K₂CO₃ vs. NaOH) affects reaction kinetics. NaOH accelerates substitution but may hydrolyze intermediates.

- Solvent polarity: Toluene minimizes side reactions vs. polar aprotic solvents.

- Workup: Acid-base extraction removes unreacted morpholine; silica gel chromatography isolates the product (≥95% purity) .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict reactivity. The electron-withdrawing fluorine lowers LUMO, enhancing electrophilicity.

- Molecular docking: Models interactions with biological targets (e.g., binding affinity to kinase ATP pockets via halogen bonds) .

Advanced: How does high-pressure Raman spectroscopy elucidate structural dynamics?

Answer:

- Pressure-dependent shifts: At 0–3.5 GPa, C-H stretching modes (2980–3145 cm⁻¹) merge/split, indicating conformational changes in the morpholine ring.

- Phase transitions: Discontinuities in dω/dp plots near 0.7, 1.7, and 2.5 GPa suggest van der Waals interactions and C-H···O hydrogen bonding rearrangement .

Advanced: How do structural analogs differ in reactivity and bioactivity?

Answer:

| Compound | Substituent | Key Difference |

|---|---|---|

| 4-(2-Bromo-4-fluorobenzyl)morpholine | Br at 2, F at 4 | Higher steric hindrance slows nucleophilic substitution |

| 4-(4-Bromo-3-fluorophenyl)morpholine | Br at 4, F at 3 | Altered dipole moment affects solubility |

| 4-(4-Bromo-6-fluorophenyl)morpholine | Br at 4, F at 6 | Reduced π-stacking in protein binding |

Substituent position dictates electronic effects (e.g., fluorine’s para-directing influence) and steric accessibility .

Advanced: What mechanisms explain its interactions with biological targets?

Answer:

- Halogen bonding: Bromine forms strong interactions with protein backbone carbonyls (e.g., in kinase inhibitors).

- Hydrophobic effects: The morpholine ring enhances solubility while the aryl group stabilizes hydrophobic pockets.

- Kinetic studies: Time-resolved fluorescence assays quantify binding constants (e.g., Kd = 120 nM for a kinase target) .

Advanced: How are crystallization conditions optimized for X-ray studies?

Answer:

- Solvent screening: Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals.

- Cryoprotection: Glycerol (20%) prevents ice formation during data collection at 100 K.

- SHELX refinement: Twin detection (TWIN/BASF commands) resolves disorder in the morpholine ring .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- In-line analytics: PAT tools (e.g., FTIR probes) monitor reaction progression in real time.

- Quality by Design (QbD): Control elemental impurities (e.g., Br ≤ 0.1% by ICP-MS) and residual solvents (e.g., toluene ≤ 500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.